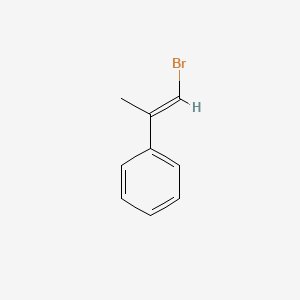
1-Bromo-2-phenyl-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-phenyl-propene is an organic compound with the molecular formula C9H9Br It is a brominated derivative of propene, where a bromine atom is attached to the second carbon of the propene chain, and a phenyl group is attached to the first carbon
Vorbereitungsmethoden
1-Bromo-2-phenyl-propene can be synthesized through several methods:
Electrophilic Bromination: This involves the addition of bromine to 2-phenylpropene in the presence of a catalyst. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Free Radical Bromination: Using N-bromosuccinimide (NBS) as a bromine source, the reaction proceeds via a free radical mechanism.
Industrial Production: On an industrial scale, the compound can be produced by the bromination of 2-phenylpropene using bromine in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-2-phenyl-propene undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can be involved in such reactions under appropriate conditions, leading to various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-phenyl-propene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a model compound in studying the mechanisms of bromination and other related reactions in biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-phenyl-propene in chemical reactions typically involves the formation of a carbocation intermediate in substitution reactions or the generation of a radical intermediate in free radical reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents involved .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-phenyl-propene can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom on the third carbon.
1-Bromo-2-phenylpropane: This is another isomer where the bromine atom is on the second carbon but without the double bond present in this compound.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Eigenschaften
Molekularformel |
C9H9Br |
|---|---|
Molekulargewicht |
197.07 g/mol |
IUPAC-Name |
[(E)-1-bromoprop-1-en-2-yl]benzene |
InChI |
InChI=1S/C9H9Br/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
InChI-Schlüssel |
CWQZIGGWSCPOPK-BQYQJAHWSA-N |
Isomerische SMILES |
C/C(=C\Br)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CBr)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/structure/B13826609.png)

![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)
![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)
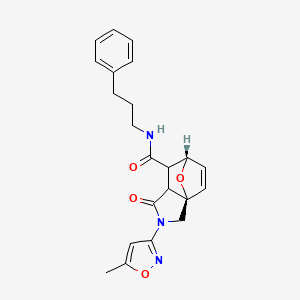
![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
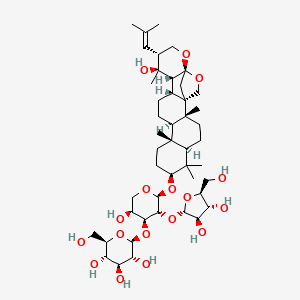
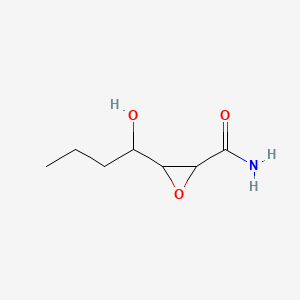
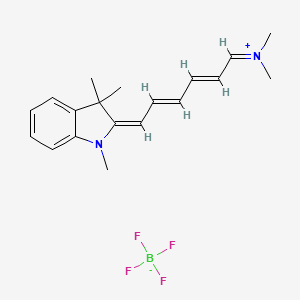
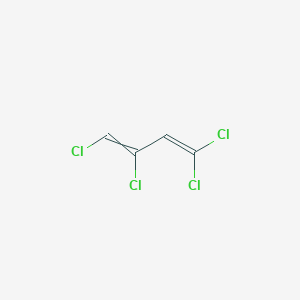
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)
![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)
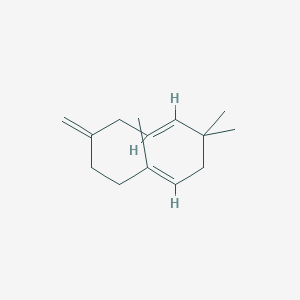
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
